![molecular formula C6H9N3O B2701221 [1-(Triazol-2-yl)cyclopropyl]methanol CAS No. 2470438-77-6](/img/structure/B2701221.png)
[1-(Triazol-2-yl)cyclopropyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Triazol-2-yl)cyclopropyl]methanol, also known as TCM, is a chemical compound that has been widely used in scientific research. It is a cyclopropyl derivative of triazole, which has a unique structure and properties that make it an attractive candidate for various applications.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
"[1-(Triazol-2-yl)cyclopropyl]methanol" and its derivatives have found significant use in catalysis, particularly in enhancing the efficiency of cycloaddition reactions. For instance, tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligands have been utilized to form stable complexes with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions under mild conditions with low catalyst loadings, highlighting their efficiency and versatility in organic synthesis (Salih Ozcubukcu et al., 2009)(Ozcubukcu et al., 2009).
Fluorescence Sensing
In the realm of chemical sensing, novel BINOL-based cyclophanes incorporating triazole moieties synthesized via click chemistry have demonstrated specific fluorescence quenching by Ag+ ions in methanol solution, suggesting their potential as selective fluorescent sensors for metal ions (Ji-ting Hou et al., 2011)(Hou et al., 2011).
Synthetic Methodologies
Derivatives of "[1-(Triazol-2-yl)cyclopropyl]methanol" have been explored in various synthetic methodologies, including the creation of donor-acceptor cyclopropanes. These compounds, featuring strong electron-donating triazene groups, enable catalyst-free ring-opening reactions and (3 + 2) annulations under mild conditions, demonstrating the structural flexibility and reactivity of these derivatives in constructing complex molecular architectures (Abdusalom A. Suleymanov et al., 2020)(Suleymanov et al., 2020).
Corrosion Inhibition
Triazole derivatives, including those related to "[1-(Triazol-2-yl)cyclopropyl]methanol", have been investigated as corrosion inhibitors for mild steel in acidic media. Studies have shown that these compounds can effectively adsorb onto metal surfaces, offering protection against corrosion, which is crucial for extending the lifespan of metal components in various industrial applications (Qisheng Ma et al., 2017)(Ma et al., 2017).
Antimicrobial Activities
Research on novel fluorescent triazolyl spirocyclic oxindoles, which can be synthesized from compounds including 1-(prop-2-ynyl)indoline-2,3-dione (a potential derivative or related compound to "[1-(Triazol-2-yl)cyclopropyl]methanol"), has indicated promising antimicrobial activities against several microbial strains. This highlights the potential of such compounds in the development of new antimicrobial agents (Harjinder Singh et al., 2014)(Singh et al., 2014).
Eigenschaften
IUPAC Name |
[1-(triazol-2-yl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-5-6(1-2-6)9-7-3-4-8-9/h3-4,10H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXOQXVAWKRDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)N2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Triazol-2-yl)cyclopropyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





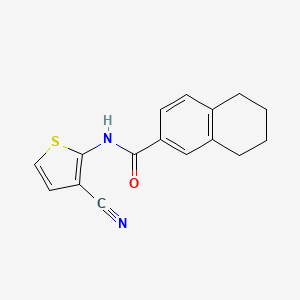
![N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2701145.png)
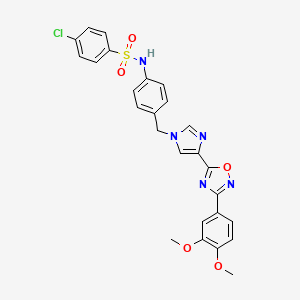
![5-acetyl-N-(4-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2701147.png)
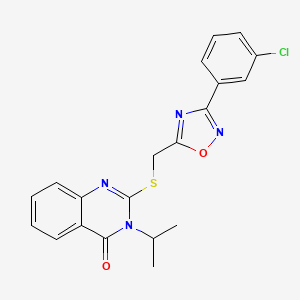
![3-heptyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![Methyl 2-[(2R,4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate](/img/structure/B2701150.png)
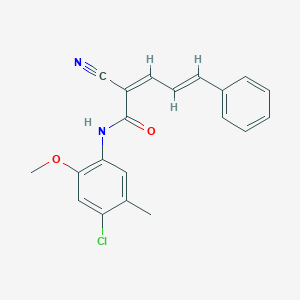
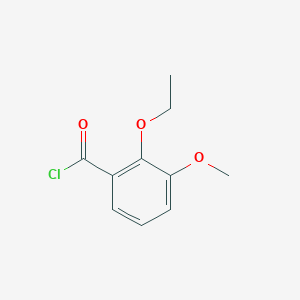
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2701159.png)